molecular formula C6H4Br2FN B13567568 5-Bromo-3-(bromomethyl)-2-fluoropyridine

5-Bromo-3-(bromomethyl)-2-fluoropyridine

Cat. No.: B13567568
M. Wt: 268.91 g/mol
InChI Key: OODRQECUFLHNBA-UHFFFAOYSA-N
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Description

5-Bromo-3-(bromomethyl)-2-fluoropyridine is a heterocyclic organic compound that contains bromine, fluorine, and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(bromomethyl)-2-fluoropyridine typically involves the bromination of 3-(bromomethyl)-2-fluoropyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(bromomethyl)-2-fluoropyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding 3-(methyl)-2-fluoropyridine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents such as acetonitrile.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.

Major Products

    Nucleophilic Substitution: Products include azido, thiol, or alkoxy derivatives of 2-fluoropyridine.

    Oxidation: Pyridine N-oxides.

    Reduction: 3-(Methyl)-2-fluoropyridine.

Scientific Research Applications

5-Bromo-3-(bromomethyl)-2-fluoropyridine is utilized in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: In the development of biologically active molecules for drug discovery.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of agrochemicals, dyes, and materials science.

Mechanism of Action

The mechanism by which 5-Bromo-3-(bromomethyl)-2-fluoropyridine exerts its effects involves the interaction of its bromine and fluorine atoms with various molecular targets. The bromine atoms can participate in electrophilic aromatic substitution reactions, while the fluorine atom can influence the electronic properties of the pyridine ring, affecting its reactivity and binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

    3-(Bromomethyl)-2-fluoropyridine: Lacks the additional bromine atom at the 5-position.

    5-Bromo-2-fluoropyridine: Lacks the bromomethyl group at the 3-position.

    3-(Bromomethyl)-5-chloropyridine: Contains a chlorine atom instead of a fluorine atom.

Uniqueness

5-Bromo-3-(bromomethyl)-2-fluoropyridine is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and electronic properties

Properties

Molecular Formula

C6H4Br2FN

Molecular Weight

268.91 g/mol

IUPAC Name

5-bromo-3-(bromomethyl)-2-fluoropyridine

InChI

InChI=1S/C6H4Br2FN/c7-2-4-1-5(8)3-10-6(4)9/h1,3H,2H2

InChI Key

OODRQECUFLHNBA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1CBr)F)Br

Origin of Product

United States

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